Technical Guide: 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
Technical Guide: 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
CAS Number: 287172-61-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of targeted therapeutics.
Core Chemical Data
5-Bromo-2,4-difluorobenzenesulfonyl chloride is a reactive intermediate valued for its utility in introducing the 5-bromo-2,4-difluorophenylsulfonyl moiety into target molecules. This functional group is of particular interest in the design of kinase inhibitors and other therapeutic agents due to its unique electronic and conformational properties.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | |
| Appearance | White to off-white solid | |
| Purity | ≥97% |
Synthesis and Experimental Protocols
General Protocol: Synthesis of 5-Bromo-2,4-difluorobenzenesulfonyl Chloride via Diazotization of 5-Bromo-2,4-difluoroaniline
This two-step process involves the formation of a diazonium salt from 5-bromo-2,4-difluoroaniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Step 1: Diazotization of 5-Bromo-2,4-difluoroaniline
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Materials:
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5-Bromo-2,4-difluoroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Water
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Ice
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Procedure:
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In a well-ventilated fume hood, dissolve 5-bromo-2,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
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Cool the resulting solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.
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Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
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Step 2: Sulfonylation of the Diazonium Salt
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Materials:
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Diazonium salt solution from Step 1
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Sulfur Dioxide (SO₂) (gas or a saturated solution in acetic acid)
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Cuprous Chloride (CuCl) (catalyst)
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Thionyl chloride or other chloride source
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Ethyl acetate or other suitable organic solvent for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.
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Cool this solution to 0-5 °C.
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Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
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Allow the reaction to stir for several hours at a low temperature, then gradually warm to room temperature.
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Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by carefully adding it to ice water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
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The crude product can be purified by crystallization or column chromatography.
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Applications in Drug Discovery and Development
The 5-bromo-2,4-difluorophenylsulfonyl moiety is a key pharmacophore in several kinase inhibitors. The reactive sulfonyl chloride group allows for its facile incorporation into various molecular scaffolds, typically through the formation of sulfonamides by reaction with primary or secondary amines.
Role in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural and electronic properties of the 5-bromo-2,4-difluorophenylsulfonyl group can contribute to high-affinity binding to the ATP-binding site of kinases.
While a specific, publicly documented signaling pathway directly modulated by a drug synthesized using 5-Bromo-2,4-difluorobenzenesulfonyl chloride is not available, its utility can be inferred from its role as a key building block for analogues of known kinase inhibitors. For instance, similar di- and tri-substituted benzenesulfonyl chlorides are crucial reagents in the synthesis of BRAF inhibitors like Dabrafenib . The synthesis of such inhibitors often involves the sulfonamidation of a core amine-containing fragment.
General Experimental Workflow: Synthesis of a Sulfonamide-based Kinase Inhibitor Intermediate
This workflow illustrates the general application of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in the synthesis of a potential kinase inhibitor scaffold.
Caption: General workflow for the synthesis of a sulfonamide intermediate.
Detailed Protocol: General Sulfonamide Formation
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Materials:
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5-Bromo-2,4-difluorobenzenesulfonyl chloride (1.0 eq)
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Primary or secondary amine (1.0 - 1.2 eq)
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Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Procedure:
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To a clean, dry round-bottom flask, add the amine and dissolve it in anhydrous DCM.
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Add the base (pyridine or triethylamine) to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in anhydrous DCM to the cooled amine solution dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude sulfonamide can be purified by column chromatography.
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Conclusion
5-Bromo-2,4-difluorobenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce a uniquely substituted aryl sulfonyl group makes it an important tool for medicinal chemists aiming to develop novel therapeutics, especially in the area of kinase inhibition. The synthetic routes and reaction protocols provided in this guide offer a foundation for its effective utilization in research and development.



